Stereochemistry-Driven Procurement: (S)- vs. (R)-Enantiomer Activity Differential
For applications requiring chiral purity, the (S)-enantiomer of the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core (CAS 124072-84-0) has been reported to exhibit higher biological activity than its (R)-enantiomer . This stereochemical distinction is critical for researchers using the scaffold in medicinal chemistry, as it directly impacts the activity of the final synthesized derivatives. The racemic mixture (CAS 1000577-63-8) contains both enantiomers in equal proportions, which may reduce the effective concentration of the active species in a chiral-sensitive assay .
| Evidence Dimension | Enantiomeric Activity |
|---|---|
| Target Compound Data | (S)-enantiomer: Higher biological activity |
| Comparator Or Baseline | (R)-enantiomer: Lower biological activity |
| Quantified Difference | Not specified in available sources; stated as a qualitative difference |
| Conditions | Class-level inference based on general scaffold properties; no specific assay data for the unsubstituted core is available. |
Why This Matters
This information is crucial for procurement, as it dictates whether the racemic compound is suitable or if a costly chiral synthesis/separation is required for the intended experiment.
